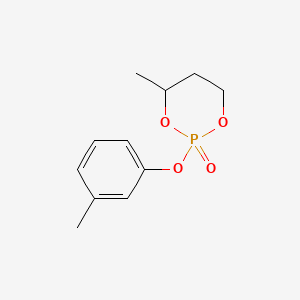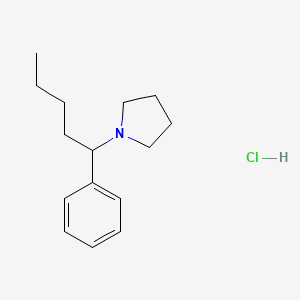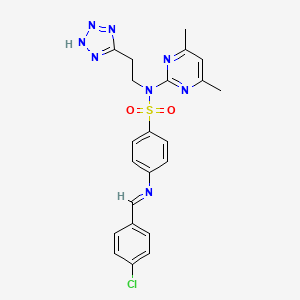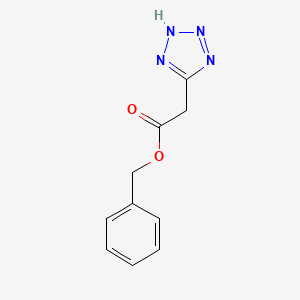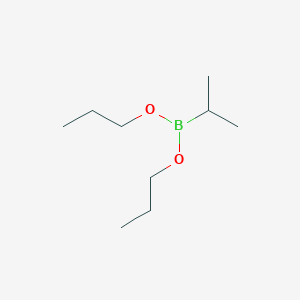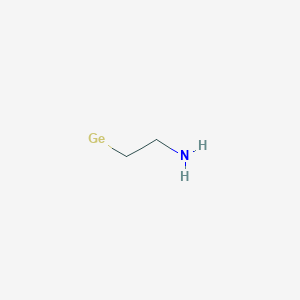
6-(Hydroxymethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)uridine is a modified nucleoside derived from uridine, a naturally occurring nucleoside found in RNA This compound features a hydroxymethyl group attached to the sixth carbon of the uridine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)uridine typically involves the hydroxymethylation of uridine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group at the sixth position of the uridine molecule. The reaction conditions often require controlled temperatures and pH to ensure the selective modification of the uridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Hydroxymethyl)uridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation: Formation of 6-carboxyuridine.
Reduction: Formation of 6-methyluridine.
Substitution: Formation of various 6-substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Hydroxymethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: It serves as a probe to study RNA modifications and interactions.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)uridine involves its incorporation into RNA, where it can affect the structure and function of the RNA molecule. It can interact with various enzymes and proteins involved in RNA processing and modification. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and activity of the RNA .
Comparaison Avec Des Composés Similaires
5-Methyluridine:
6-(Hydroxymethyl)-5,6-Dihydro-4H-Pyridinone: A compound with a similar structure but different functional groups and properties
Uniqueness: 6-(Hydroxymethyl)uridine is unique due to its specific modification at the sixth position, which imparts distinct chemical and biological properties. This modification allows it to participate in unique interactions and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
76222-53-2 |
|---|---|
Formule moléculaire |
C10H14N2O7 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-6(15)11-10(18)12(4)9-8(17)7(16)5(3-14)19-9/h1,5,7-9,13-14,16-17H,2-3H2,(H,11,15,18)/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
BKTDWKYNCNBGBC-ZOQUXTDFSA-N |
SMILES isomérique |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
SMILES canonique |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)

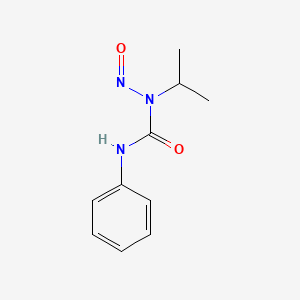
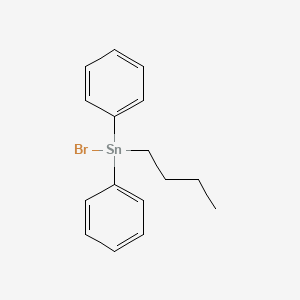
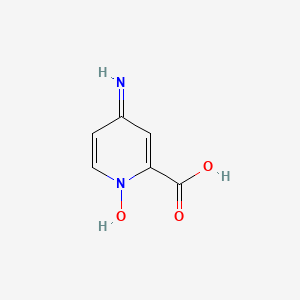
![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
